7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
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Overview
Description
7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is a heterocyclic compound with the molecular formula C10H4BrClF3N and a molecular weight of 310.5 g/mol . This compound belongs to the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline can be achieved through several synthetic routes. One common method involves the halogenation of isoquinoline derivatives. For instance, starting with 7-bromo-1-hydroxyisoquinoline, selective chlorination and trifluoromethylation can be performed to obtain the desired compound . The reaction conditions typically involve the use of reagents such as Selectfluor® in acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The isoquinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring .
Scientific Research Applications
7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-chloroisoquinoline: Similar in structure but lacks the trifluoromethyl group.
4-Trifluoromethylisoquinoline: Similar but lacks the bromine and chlorine atoms.
1-Chloro-4-(trifluoromethyl)isoquinoline: Similar but lacks the bromine atom.
Uniqueness
7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H4BrClF3N |
---|---|
Molecular Weight |
310.50 g/mol |
IUPAC Name |
7-bromo-1-chloro-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4BrClF3N/c11-5-1-2-6-7(3-5)9(12)16-4-8(6)10(13,14)15/h1-4H |
InChI Key |
LQDJBTZRTHWMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=C2C(F)(F)F)Cl |
Origin of Product |
United States |
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